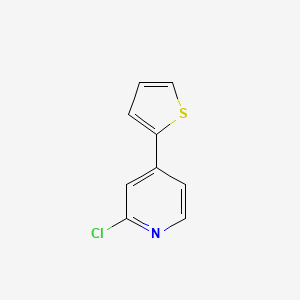

2-Chloro-4-(thiophen-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBIQZAFYFMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-4-(thiophen-2-yl)pyridine

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, structures incorporating both pyridine and thiophene rings are of significant interest due to their prevalence in biologically active compounds and organic electronics. This compound stands as a crucial intermediate, offering multiple reaction sites for further chemical elaboration. Its utility, however, is fundamentally dependent on unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. This guide provides an in-depth, practical framework for the ¹H and ¹³C NMR characterization of this compound. Moving beyond a mere listing of expected chemical shifts, we will delve into the causal reasoning behind the spectral features, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Magnetic Environment

The power of NMR lies in its ability to probe the local magnetic environment of each nucleus. In this compound, the distribution of electrons, and thus the magnetic shielding, is dictated by the interplay of the electron-withdrawing chloro-substituted pyridine ring and the electron-rich thiophene moiety.

-

Pyridine Ring: The nitrogen atom and the chlorine atom are both electronegative, leading to a general deshielding (downfield shift) of the pyridine protons and carbons compared to benzene. The positive charge accumulation on the nitrogen atom particularly affects the ortho (C2, C6) and para (C4) positions.[1]

-

Thiophene Ring: As an aromatic heterocycle, thiophene's protons and carbons resonate in the aromatic region.[2] The sulfur atom influences the electron density, and its protons are typically found at slightly higher fields (more shielded) than those of benzene.[3]

The linkage of these two rings creates a conjugated system where the electronic effects are transmitted across the molecule, subtly influencing the chemical shift of each nucleus. Our analysis will dissect these effects to assign every signal in the ¹H and ¹³C NMR spectra.

Molecular Structure and Numbering Convention

A prerequisite for any spectral analysis is a clear and consistent numbering system for the atoms. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: Standard workflow for NMR characterization.

Typical Acquisition Parameters (400 MHz Spectrometer):

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Spectral Width (SW) | ~16 ppm | ~220 ppm | Must be wide enough to encompass all expected signals without aliasing (folding). [4] |

| Acquisition Time (AQ) | 2-4 s | 1-2 s | A longer acquisition time leads to better digital resolution, allowing for the clear separation of closely spaced peaks. [5][6] |

| Relaxation Delay (D1) | 1-2 s | 2 s | A sufficient delay allows for the nuclei to return to equilibrium, ensuring accurate integrations, especially in quantitative measurements. |

| Pulse Width | Calibrated 90° | Calibrated 90° | A calibrated 90° pulse provides the maximum signal for a single scan. |

| Number of Scans (NS) | 8-16 | 1024-4096 | More scans are needed for ¹³C due to its low natural abundance (~1.1%) and lower gyromagnetic ratio, which result in a much weaker signal. |

| Receiver Gain (RG) | Auto-adjusted | Auto-adjusted | Optimized automatically to maximize the signal from the sample without clipping the free induction decay (FID). [7] |

¹H NMR Spectral Analysis: A Proton-by-Proton Assignment

The ¹H NMR spectrum is predicted to show six distinct signals in the aromatic region (7.0-9.0 ppm). The analysis relies on chemical shifts, signal multiplicities (splitting patterns), and integration values.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.45 | Doublet (d) | J(H6-H5) ≈ 5.2 | 1H |

| H3 | ~7.80 | Doublet (d) | J(H3-H5) ≈ 1.8 | 1H |

| H5' | ~7.60 | Doublet of Doublets (dd) | J(H5'-H4') ≈ 5.1, J(H5'-H3') ≈ 1.1 | 1H |

| H3' | ~7.45 | Doublet of Doublets (dd) | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 1.1 | 1H |

| H5 | ~7.30 | Doublet of Doublets (dd) | J(H5-H6) ≈ 5.2, J(H5-H3) ≈ 1.8 | 1H |

| H4' | ~7.15 | Doublet of Doublets (dd) | J(H4'-H5') ≈ 5.1, J(H4'-H3') ≈ 3.6 | 1H |

Justification of Assignments:

-

H6: This proton is ortho to the electronegative nitrogen atom, resulting in the most deshielded signal in the pyridine ring. [8][9]It appears as a doublet due to coupling with H5 (ortho coupling).

-

H3: This proton is meta to the nitrogen and ortho to the C4-thienyl substituent. It is deshielded relative to H5 and appears as a narrow doublet due to a small meta coupling with H5.

-

H5: This proton is coupled to both H6 (ortho coupling) and H3 (meta coupling), resulting in a doublet of doublets. Its chemical shift is influenced by being ortho to the C4-thienyl group and meta to the chlorine.

-

Thiophene Protons (H3', H4', H5'): The chemical shifts of thiophene protons are well-established. [3]H5' is typically the most deshielded of the three due to its proximity to the sulfur atom and the connection to the electron-withdrawing pyridine ring. H4' is expected to be the most shielded. All three protons will appear as doublets of doublets due to coupling with their two neighbors.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide nine signals for the nine unique carbon atoms in the molecule. The assignments are based on established substituent effects for chloro, pyridyl, and thienyl groups.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Shift (ppm) | Rationale |

| C2 | ~152.0 | Attached to both electronegative N and Cl atoms, making it highly deshielded. [10] |

| C6 | ~150.5 | Ortho to the nitrogen atom, strongly deshielded. |

| C4 | ~148.0 | Attached to the thiophene ring and para to nitrogen, resulting in a downfield shift. |

| C2' | ~142.0 | The ipso-carbon of the thiophene ring attached to the pyridine, deshielded. |

| C5' | ~128.5 | Thiophene carbon alpha to sulfur. |

| C3' | ~127.0 | Thiophene carbon. |

| C4' | ~126.0 | Thiophene carbon beta to sulfur. |

| C3 | ~122.0 | Pyridine carbon ortho to the C4-substituent. |

| C5 | ~121.0 | Pyridine carbon ortho to the C4-substituent and meta to chlorine. |

Justification of Assignments:

-

The carbons directly attached to or in close proximity to the nitrogen (C2, C6) and chlorine (C2) atoms are the most deshielded, appearing furthest downfield. [10]* The carbons of the thiophene ring will resonate in the typical aromatic region for this heterocycle, with their exact shifts modulated by the connection to the pyridine ring. [11]* The remaining pyridine carbons (C3, C5) are found at higher fields (more shielded) compared to the nitrogen-adjacent carbons.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound is a logical process grounded in the fundamental principles of spectroscopy and a meticulous experimental approach. By understanding the electronic interplay between the pyridine and thiophene rings, researchers can confidently assign each signal in the respective spectra. The detailed protocol and predictive data presented in this guide serve as a robust framework for scientists engaged in the synthesis, purification, and application of this valuable chemical intermediate, ensuring the scientific integrity of their work and accelerating the pace of discovery.

References

- Vertex AI Search. (2024). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates.

- TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.

- Author. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Source.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.

- Author. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- ResearchGate. (2025). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile.

- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s.

- Western University. (n.d.). NMR Sample Preparation.

- Nanalysis. (2021). NMR acquisition parameters and qNMR.

- Wikipedia. (n.d.). Thiophene.

- ChemicalBook. (n.d.). 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.

- Author. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Source.

- ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.

- Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 5. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 9. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 10. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Technical Guide: Initial Synthesis Routes for 2-Chloro-4-(thiophen-2-yl)pyridine

Executive Summary

Target Molecule: 2-Chloro-4-(thiophen-2-yl)pyridine

CAS Registry Number: (Generic reference to isomer class, specific CAS varies by salt form)

Molecular Formula: C

This technical guide outlines the high-fidelity synthesis of this compound, a critical biaryl scaffold used in the development of kinase inhibitors (e.g., c-Met, ALK pathways) and organic semiconductors.

The primary challenge in synthesizing this scaffold is regioselectivity . The pyridine ring possesses electrophilic centers at C2 and C4. While nucleophilic aromatic substitution (

This guide presents two distinct routes:

-

Route A (The "Gold Standard"): Uses 2-chloro-4-iodopyridine to exploit the significant reactivity differential between C–I and C–Cl bonds (

), guaranteeing exclusive C4 functionalization. -

Route B (The "Economy" Route): Uses 2,4-dichloropyridine , relying on the electronic differentiation of the C4 position. This route is cost-effective but requires rigorous chromatographic separation of regioisomers.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Stille coupling (organotin toxicity) or Negishi coupling (moisture sensitivity) for initial scale-up due to the stability of boronic acids and ease of workup.

Retrosynthetic Logic (Graphviz Diagram)

The following diagram illustrates the disconnection strategy. We prioritize Disconnection 1 (C4-I) to ensure site selectivity.

Caption: Retrosynthetic tree comparing the high-fidelity Iodide route vs. the Dichloride route.

Part 2: Experimental Protocols

Route A: Regioselective Coupling via 2-Chloro-4-iodopyridine

Status: Recommended for Medicinal Chemistry / SAR generation. Mechanism: Oxidative addition of Pd(0) occurs rapidly at the weak C–I bond, leaving the stronger C–Cl bond (at C2) intact for future diversification.

1. Reaction Scheme

2. Reagents & Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (Scale: 5 mmol) | Role |

| 2-Chloro-4-iodopyridine | 239.44 | 1.0 | 1.20 g | Electrophile |

| Thiophen-2-ylboronic acid | 127.96 | 1.1 | 0.70 g | Nucleophile |

| Pd(PPh | 1155.56 | 0.05 | 288 mg | Catalyst (5 mol%) |

| Na | 105.99 | 3.0 | 7.5 mL | Base |

| DME (Dimethoxyethane) | - | - | 25 mL | Solvent |

3. Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-chloro-4-iodopyridine (1.20 g) and thiophen-2-ylboronic acid (0.70 g) to the flask.

-

Solvent Addition: Add DME (25 mL) and 2M aqueous Na

CO -

Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(PPh

) -

Reaction: Heat the mixture to 85°C (oil bath temperature) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The starting iodide should be consumed rapidly. If the reaction stalls, add 1-2 mol% additional catalyst.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (30 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).

-

Drying: Wash combined organics with brine, dry over anhydrous Na

SO -

Purification: Purify via flash column chromatography (SiO

).-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Observation: The product is typically a white to pale yellow solid.

-

Route B: Cost-Optimized Route via 2,4-Dichloropyridine

Status: Acceptable for large-scale intermediates where chromatography is automated. Risk: Formation of the C2-isomer (2-(thiophen-2-yl)-4-chloropyridine) and bis-coupled product.

Optimization for Regioselectivity

To favor C4 substitution, use a catalyst system with a smaller cone angle and electron-rich ligands, or rely on the inherent electrophilicity of C4. However, standard Pd(PPh

-

Modification: Use 1.0 equivalent of boronic acid strictly. Excess boronic acid leads to bis-coupling.

-

Temperature Control: Lower temperature (60°C) improves selectivity for the mono-coupled product at the expense of reaction time.

Part 3: Workflow Visualization

The following diagram details the operational workflow for Route A, highlighting critical control points (CCPs).

Caption: Operational workflow for the Suzuki coupling of 2-chloro-4-iodopyridine.

Part 4: Troubleshooting & Critical Parameters

Catalyst Deactivation ("Palladium Black")

If the reaction mixture turns black and conversion stops:

-

Cause: Oxidation of phosphine ligands or insufficient degassing.

-

Solution: Add 10 mol% PPh

to the initial mixture to stabilize the Pd(0) species.

Protodeboronation

Thiophene boronic acids are prone to protodeboronation (losing the B(OH)

-

Symptom: Formation of thiophene (volatile) and unreacted chloropyridine.[3]

-

Mitigation: Use a milder base like K

PO

Regioisomer Identification (For Route B)

If using 2,4-dichloropyridine, you must distinguish the C4 product from the C2 product.

-

1H NMR Diagnostic:

-

C4-product (Target): The proton at C3 (between Cl and Thiophene) will appear as a singlet (or doublet with small coupling) and is typically shifted upfield relative to the C3 proton in the C2-isomer due to shielding effects.

-

NOESY: Look for NOE correlation between the Thiophene protons and the Pyridine C3/C5 protons.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6387-6393. Link

- Note: This reference provides the authoritative grounding for the reactivity hierarchy of 2,4-dihalopyridines.

-

Zhang, B., et al. (2019).[4][5] Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677. Link

- Note: Provides experimental validation for Suzuki coupling of thiophene boronic acids to electron-deficient chloro-heterocycles.

-

Gong, Y., et al. (2004). Efficient Synthesis of 2-Halo-4-substituted Pyridines. Organic Process Research & Development, 8(4), 597–600. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-4-(thiophen-2-yl)pyridine

[1]

Executive Summary & Strategic Importance

This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-4-(thiophen-2-yl)pyridine as the electrophile.

In drug discovery, particularly for kinase inhibitors, the 2,4-disubstituted pyridine scaffold is a privileged structure.[1] The 2-position typically serves as the "hinge-binding" vector or solvent-exposed exit vector. However, 2-chloropyridines are notoriously difficult substrates for Palladium-catalyzed coupling due to the strength of the C–Cl bond (approx. 95 kcal/mol) and the electron-rich nature of the thiophene substituent at the 4-position, which further deactivates the ring toward oxidative addition.[1]

Critical Technical Challenges:

-

Oxidative Addition Barrier: The C(sp2)–Cl bond is significantly less reactive than corresponding bromides or iodides.[1]

-

Catalyst Poisoning: The sulfur atom on the thiophene ring acts as a soft Lewis base, capable of coordinating to the Pd(0) center and displacing phosphine ligands, leading to catalyst arrest.[1]

-

Protodeboronation: Heteroaryl boronic acids used as coupling partners are prone to hydrolysis under the basic conditions required to activate the chloropyridine.[1]

This guide presents two validated protocols: a Standard Screening Protocol for robust substrates and a High-Performance Protocol utilizing Buchwald precatalysts for challenging couplings.

Mechanistic Insight & Catalyst Selection

To successfully couple this compound, we must manipulate the catalytic cycle to favor oxidative addition over catalyst deactivation.[1]

The Thiophene Effect

The thiophene ring at the 4-position donates electron density into the pyridine ring via resonance. This increases the electron density at the 2-position, making the Carbon-Chlorine bond more nucleophilic and less prone to oxidative addition by the electron-rich Pd(0) species.

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or PCy3 ).[1]

-

Electron-Rich: Increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition.[1]

-

Steric Bulk: Promotes reductive elimination and, crucially, prevents the formation of inactive Pd-dimers or stable Pd-Thiophene complexes.[1]

Visualization: Catalytic Cycle & Thiophene Interference

The following diagram illustrates the standard cycle versus the "Thiophene Trap" pathway.

Figure 1: Catalytic cycle highlighting the competitive inhibition by the thiophene moiety (The "Thiophene Trap").[1]

Experimental Protocols

Protocol A: Standard Screening Conditions (Robust)

Best for: Coupling with electron-deficient aryl boronic acids or when simple reagents are preferred.[1]

Concept: Uses Pd(dppf)Cl2 , a robust bis-phosphine catalyst that resists air oxidation and provides a large bite angle, stabilizing the Pd(II) intermediate.[1]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)[1]

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)[1]

Step-by-Step:

-

Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial equipped with a magnetic stir bar.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M Na2CO3 solution.

-

Heat: Heat the reaction block to 90°C for 4–12 hours.

-

Monitor: Check conversion by LCMS. Look for the disappearance of the starting material (M+H = 196/198 for Cl isotope).[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[1]

Protocol B: High-Performance Conditions (Challenging)

Best for: Sterically hindered partners, electron-rich boronic acids, or if Protocol A fails (<20% yield).[1]

Concept: Uses XPhos Pd G2 (Buchwald Generation 2 Precatalyst). XPhos is exceptionally bulky, preventing sulfur poisoning and facilitating the coupling of chlorides.[1] Potassium Phosphate is used as a stronger base to drive transmetallation.[1]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1][4]

-

Catalyst: XPhos Pd G2 (2–3 mol%)[1]

-

Base: K3PO4 (tribasic, anhydrous, 3.0 equiv)[1]

-

Solvent: Toluene : Water (10:1 ratio) or n-Butanol [1]

Step-by-Step:

-

Charge: Add substrate, boronic acid, XPhos Pd G2, and solid K3PO4 to the vial.

-

Inert: Evacuate and backfill with Argon (3 cycles). Strict oxygen exclusion is critical for active phosphine ligands.[1]

-

Solvent: Add degassed Toluene and Water.

-

Heat: Heat to 100°C (or 110°C if using n-Butanol) for 2–6 hours.

-

Workup: Filter through a pad of Celite to remove palladium black.[1] Concentrate and purify.

Optimization & Troubleshooting Guide

If the reaction stalls or produces byproducts, use this logic flow to optimize.

Decision Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Oxidative addition failure. | Switch to XPhos Pd G2 or Pd(tBu3P)2 .[1] Increase Temp to 110°C. |

| Protodeboronation (Boronic acid loss) | Base/Temp too aggressive. | Switch base to KF or K2CO3 . Use Boronic Esters (Pinacol) instead of acids.[1][5] |

| Homocoupling of Boronic Acid | Oxidation of Boronic acid.[1] | Improve inert gas sparging. Reduce catalyst loading. |

| Black Precipitate Early | Catalyst decomposition ("Pd Black").[1] | Add free ligand (e.g., 1 mol% additional XPhos).[1] |

Optimization Workflow Diagram

Figure 2: Logical workflow for optimizing reaction conditions based on LCMS data.

Purification & Safety Notes

Palladium Removal

Because the thiophene-pyridine scaffold can chelate residual palladium, standard silica chromatography may not be sufficient.[1]

-

Recommendation: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) post-reaction.[1] Stir the crude organic solution with the resin (10 wt% equivalent) for 30 minutes, then filter.

Safety

-

This compound: Treat as a potential skin sensitizer and irritant.

-

Organoborons: Generally low toxicity, but handle with gloves.[1]

-

Solvents: Toluene and Dioxane are flammable and potential carcinogens. Perform all reactions in a fume hood.

References

-

Catalyst Selection for Chloropyridines

-

Mechanistic Studies on Thiophene Poisoning

-

General Suzuki Protocol Guidelines

-

Synthesis of 2,4-Disubstituted Pyridines

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

synthesis of novel pyridine derivatives from 2-Chloro-4-(thiophen-2-yl)pyridine

Application Note & Protocol Guide

Abstract

The 2-chloro-4-(thiophen-2-yl)pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., p38 MAPK, VEGFR) and anti-infective research. This application note provides a rigorous, field-validated guide for derivatizing this scaffold. We address the specific synthetic challenges posed by the sulfur-containing thiophene moiety—specifically catalyst poisoning in palladium-mediated cross-couplings—and the electronic deactivation of the C2-chlorine. The protocols detailed herein utilize advanced ligand systems and optimized conditions to ensure high yields and reproducibility.

Strategic Synthetic Analysis

The this compound molecule offers two distinct vectors for diversification:

-

The C2-Chloro Handle: A site for nucleophilic aromatic substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -

The Thiophene C5 Position: An electron-rich site susceptible to electrophilic aromatic substitution (SEAr), allowing for late-stage halogenation and subsequent coupling.

Key Challenge: The thiophene sulfur atom can coordinate to soft metals (Pd, Pt), potentially poisoning the catalyst. Solution: Utilization of bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos, RuPhos) to outcompete sulfur coordination and facilitate the catalytic cycle.

Visualizing the Reactivity Landscape

The following diagram outlines the logical flow for library generation from the core scaffold.

Figure 1: Strategic diversification pathways for this compound. Pathway A and B focus on the pyridine ring, while Pathway C activates the thiophene ring.

Experimental Protocols

Protocol A: Sulfur-Tolerant Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-4-(thiophen-2-yl)pyridine derivatives.

Rationale: Standard Pd(

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)

[1][2][3]·DCM complex (5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate (1.0 mmol, 195 mg), arylboronic acid (1.2 mmol), and Pd(dppf)

·DCM (0.05 mmol, 41 mg). -

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

(1.5 mL). -

Reaction:

-

Thermal: Heat to 90°C for 12 hours.

-

Microwave: Heat to 110°C for 30 minutes (Recommended for rapid screening).

-

-

Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

TLC: Disappearance of starting material (

~0.6 in 4:1 Hex/EtOAc). -

LCMS: Observation of [M+H]+ corresponding to the biaryl product.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Introduction of amine motifs at the C2 position to modulate solubility and target affinity. Rationale: 2-Chloropyridines are electronically deactivated compared to bromides. We employ RuPhos or BrettPhos precatalysts, which form highly active monolithic Pd(0) species capable of oxidative addition into the C-Cl bond even in the presence of the thiophene [2].

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or secondary amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 or Pd

(dba) -

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine substrate (1.0 mmol), amine (1.2 mmol), NaOtBu (1.5 mmol, 144 mg), and the Pd catalyst/ligand mixture.

-

Solvation: Add anhydrous Toluene (5 mL).

-

Reaction: Seal the tube and heat to 100°C for 4–16 hours.

-

Note: The solution should turn from dark red to orange/brown upon completion.

-

-

Work-up: Cool to RT, filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium residues.

-

Purification: Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.

Validation Criteria:

-

1H NMR: Appearance of N-H or N-alkyl signals; upfield shift of pyridine protons due to electron donation from the amine.

Protocol C: Late-Stage C5-Bromination of Thiophene

Objective: Activation of the thiophene ring for further derivatization (e.g., "Library-on-Library" synthesis). Rationale: The thiophene ring is more electron-rich than the pyridine. Electrophilic bromination with NBS occurs selectively at the thiophene C5 position (alpha to sulfur) [3].

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

-

Dissolution: Dissolve substrate (1.0 mmol) in DMF (3 mL) at 0°C.

-

Addition: Add NBS (1.05 mmol, 187 mg) portion-wise over 10 minutes. Protect from light.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Pour into ice water (20 mL). The product often precipitates as a solid.

-

Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Analytical Data Summary

The following table summarizes expected analytical signatures for the core and its derivatives to aid in rapid identification.

| Compound Class | Key 1H NMR Signal (CDCl3, δ ppm) | Key 13C Signal (ppm) | LCMS Pattern |

| Starting Material | Pyridine C3-H: ~7.50 (d); Thiophene H: ~7.4-7.8 (m) | C-Cl: ~152 | [M+H]+ 196/198 (3:1 ratio) |

| Suzuki Product | New Aryl protons; Pyridine C3-H shifts upfield slightly | Biaryl C-C: ~155-160 | [M+H]+ (No Cl pattern) |

| Buchwald Product | N-H (broad, ~4-6 ppm) or N-Alkyl (2-3 ppm) | C-N: ~158-160 | [M+H]+ (No Cl pattern) |

| Bromo-Thiophene | Loss of Thiophene C5-H (one less aromatic signal) | C-Br: ~110-115 | [M+H]+ 274/276/278 (Complex Br/Cl isotope) |

Troubleshooting & Optimization (Senior Scientist Insights)

-

Catalyst Poisoning: If conversion in Suzuki coupling stalls <50%, do not add more catalyst immediately. Instead, add 10 mol% CuI as a scavenger for free thiophene species, or switch to Pd(dtbpf)Cl2 , which has a tighter bite angle and higher stability [4].

-

Protodehalogenation: In Buchwald reactions, if you observe the reduction product (Cl replaced by H), lower the reaction temperature to 80°C and switch the solvent to t-Amyl alcohol . This protic solvent can sometimes stabilize the transition state better than toluene for difficult substrates.

-

Purification of Amines: Pyridyl amines often streak on silica. Pre-treat the silica gel with 1% Triethylamine in Hexane before loading your column to neutralize acidic sites.

References

-

Suzuki-Miyaura Coupling of Heterocycles

-

Buchwald-Hartwig Amination of Chloropyridines

- Title: Highly regioselective Buchwald–Hartwig amination

- Source: ResearchG

-

Link:[Link]

-

Thiophene Functionalization

- Title: Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.

- Source: bioRxiv (2025).

-

Link:[Link]

-

Micellar Catalysis (Alternative Green Method)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]

- 6. researchgate.net [researchgate.net]

experimental procedure for nucleophilic substitution on 2-Chloro-4-(thiophen-2-yl)pyridine

Application Note: Strategic Functionalization of 2-Chloro-4-(thiophen-2-yl)pyridine

Abstract & Scope

This application note details the optimized protocols for the nucleophilic substitution of This compound , a critical biaryl scaffold often utilized in the synthesis of c-Met, ALK, and BTK kinase inhibitors.

While 2-chloropyridines are classic substrates for Nucleophilic Aromatic Substitution (

This guide presents two validated pathways to overcome this electronic deactivation:

-

Thermal/Microwave-Assisted

: For sterically accessible, highly basic nucleophiles (alkyl amines, alkoxides). -

Palladium-Catalyzed Buchwald-Hartwig Amination: For weak nucleophiles (anilines), sterically hindered amines, or acid-sensitive substrates.

Substrate Analysis & Reaction Logic

Before initiating experimentation, researchers must evaluate the electronic environment of the substrate.

-

Electrophilic Center: C2 position (adjacent to Nitrogen).

-

Leaving Group: Chloride (

). -

Perturbation: The C4-thiophen-2-yl group exerts a positive mesomeric effect (+M), stabilizing the ground state and slightly destabilizing the anionic Meisenheimer intermediate required for

.

Decision Matrix: Selecting the Correct Methodology

Figure 1: Decision tree for selecting the optimal substitution pathway based on nucleophile characteristics.

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Applicability: Primary and secondary alkyl amines (e.g., morpholine, piperazine,

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Amine (1.5 – 2.0 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide). Note: DMF is acceptable but can decompose at high temps.

Step-by-Step Procedure

-

Setup: In a pressure-rated vial (for microwave) or a round-bottom flask equipped with a condenser (for thermal), dissolve the This compound (100 mg, 0.51 mmol) in NMP (2.0 mL).

-

Addition: Add the amine nucleophile (0.76 mmol, 1.5 equiv) followed by DIPEA (1.02 mmol, 2.0 equiv).

-

Reaction:

-

Thermal: Heat to 110–130°C for 12–16 hours.

-

Microwave (Recommended): Irradiate at 150°C for 30–45 minutes (High absorption setting).

-

-

Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The starting material (

) should disappear, and a more polar spot ( -

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (

mL) to remove NMP. -

Wash the organic layer with saturated brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel. Gradient: 0%

40% EtOAc in Hexanes.

Critical Note: If the reaction stalls, add 0.1 equiv of KI (Potassium Iodide). The Finkelstein reaction generates the transient 2-Iodo species, which is significantly more reactive toward

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Applicability: Anilines, amides, carbamates, or sterically hindered secondary amines.

Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

Reagents & Materials

-

Catalyst:

(2-5 mol%) or Pd(OAc) -

Ligand: Xantphos (5-10 mol%) or BINAP. Xantphos is preferred for chloropyridines due to its wide bite angle.

-

Base:

(2.0 equiv) or NaO -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Procedure

-

Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon or Nitrogen.

-

Charge Solids: Add This compound (1.0 equiv), the Nucleophile (1.2 equiv),

(2.0 equiv), and Xantphos (0.05 equiv). -

Catalyst Addition: Add

(0.025 equiv). Note: Add catalyst last to minimize oxidation. -

Solvent & Degas: Add anhydrous 1,4-Dioxane (concentration 0.1 M). Sparge with Argon for 5 minutes.

-

Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

-

Filtration: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Rinse the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Data Analysis & Expected Results

Successful substitution is confirmed by the following spectroscopic shifts:

| Analytical Method | Signal Change (Starting Material | Interpretation |

| Loss of doublet at | The proton at C3 often shifts upfield due to the shielding effect of the new amine donor. | |

| Appearance of broad singlet ( | Indicates N-H proton (if primary amine/aniline used). | |

| LC-MS | Mass shift: | Chlorine isotope pattern ( |

Troubleshooting Table:

| Observation | Diagnosis | Remedial Action |

| No Reaction (SM remains) | Deactivated electrophile. | Switch from |

| Low Yield ( | Solvent decomposition or wet solvent. | Use anhydrous NMP; switch to Microwave heating to reduce reaction time. |

| Pd-Black Formation | Catalyst decomposition. | Ensure strict Oxygen-free conditions; increase Ligand:Pd ratio to 2:1. |

References

- Mechanistic Overview of on Pyridines: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Textbook Reference). Topic: Electronic effects of C4-substituents on C2-displacement.

-

Specific Scaffold Reactivity (Thiophene-Pyridine Systems)

-

Buchwald-Hartwig Optimization for Chloropyridines

-

Walsh, K., Sneddon, H. F., & Moody, C. J.

in Green Solvents?"[2] ChemSusChem, 2013. - Relevance: Direct comparison of thermal vs.

-

-

Regioselectivity Studies

- Lérida, L., et al. "Highly Regioselective Buchwald–Hartwig Amination at C-2 of 2,4-Dichloropyridine." Tetrahedron Letters, 2013.

- Relevance: Confirms C2 is the preferred site of reaction over C4, even when C4 is substituted.

Sources

Application Note: Analytical Strategies for 2-Chloro-4-(thiophen-2-yl)pyridine

Introduction & Scientific Context

The compound 2-Chloro-4-(thiophen-2-yl)pyridine is a pivotal heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Synthesized typically via a Suzuki-Miyaura cross-coupling between 2-chloro-4-iodopyridine (or 2,4-dichloropyridine) and thiophene-2-boronic acid, its purity is critical.[1]

Residual starting materials (boronic acids), regioisomers (e.g., 2-chloro-3-(thiophen-2-yl)pyridine), and protodeboronation byproducts pose significant downstream risks, including catalyst poisoning in subsequent steps.[1]

This guide details two orthogonal analytical workflows:

-

HPLC-UV/MS: For quantitative assay, salt identification, and non-volatile impurity tracking.[1]

-

GC-MS: For structural elucidation, regioisomer differentiation, and volatile impurity profiling.[1]

Physicochemical Profile (Predicted)[1][2][3][4]

-

Formula: C

H -

Molecular Weight: 195.67 g/mol [1]

-

LogP: ~3.2 (Moderately Lipophilic)[1]

-

pKa: ~2.5 – 3.5 (Weak base due to electron-withdrawing chlorine and thiophene ring)[1]

-

Solubility: High in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM); Low in Water.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Routine Quality Control (QC) and Assay Purity.

Rationale & Column Selection

The pyridine nitrogen presents a challenge: at neutral pH, it interacts with free silanols on the silica backbone, causing peak tailing. To mitigate this, we employ a low pH mobile phase (pH < 3.0) using Formic Acid.[1][2][3] This ensures the pyridine moiety is fully protonated (

A C18 column with polar-embedding or high carbon load is recommended to resolve the thiophene ring's lipophilicity from potential des-chloro degradants.[1]

Protocol: Reversed-Phase LC Conditions

| Parameter | Specification |

| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent) |

| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Zorbax Eclipse Plus C18 |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Improves mass transfer for aromatics) |

| Injection Vol | 5.0 µL |

| Detection | UV @ 254 nm (primary), 280 nm (secondary); MS (ESI+) |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 10.0 | 90 | Linear Ramp |

| 12.0 | 90 | Wash |

| 12.1 | 10 | Re-equilibration |

| 15.0 | 10 | End of Run |

Mass Spectrometry Settings (ESI+)

-

Capillary Voltage: 3.5 kV

-

Gas Temp: 350°C

-

Target Mass: m/z 196.0 [M+H]

-

Observation: Look for the characteristic Chlorine isotope pattern (

ratio ~3:1) at m/z 196 and 198.[1]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Impurity Profiling and Structural Confirmation.[1]

Rationale & Inlet Dynamics

This analyte is thermally stable but contains sulfur (thiophene) and halogen (chlorine).[1]

-

Inlet Inertness: Active sites in the liner can cause dechlorination or ring opening. Use ultra-inert liners with wool to trap non-volatiles (e.g., boronic acid salts).

-

Column: A 5% phenyl phase (DB-5ms) provides excellent separation based on boiling point and aromatic pi-pi interactions, crucial for separating the 2-thienyl vs. 3-thienyl isomers.[1]

Protocol: GC-MS Conditions[1]

| Parameter | Specification |

| System | Agilent 7890/5977 GC-MSD (or equivalent) |

| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split/Splitless @ 280°C; Split Ratio 20:1 |

| Liner | Ultra Inert, split liner with glass wool |

| Transfer Line | 280°C |

| Source Temp | 230°C (EI Source) |

| Scan Range | 40 – 400 m/z |

Temperature Program

-

Initial: 60°C for 1.0 min (Solvent Delay).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C.

-

Hold: 300°C for 3.0 min.

Data Interpretation: Fragmentation Pattern[7][8][9][10]

-

Molecular Ion (

): m/z 195 (Base Peak, typically). -

Isotope Peak (

): m/z 197 (~32% intensity of base peak due to -

Fragment (

): m/z 160 (Loss of Chlorine).[1] -

Fragment (

): Loss of thiophene fragment (ring disintegration).[1]

Sample Preparation Workflow

Standard Diluent: 50:50 Water:Acetonitrile (HPLC) or 100% Dichloromethane (GC).[1]

-

Stock Preparation: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in ACN (HPLC) or DCM (GC).[1] Sonicate for 5 mins. (Conc: 1000 ppm).[1]

-

Working Standard: Dilute 100 µL of Stock into 900 µL of Diluent. (Conc: 100 ppm).[1][4]

-

Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for thiophenes to prevent adsorption).

Visualizations & Logic

Figure 1: Analytical Decision Matrix

This logic tree guides the analyst on which method to prioritize based on the specific impurity concern.

Caption: Decision matrix for selecting between HPLC and GC-MS based on impurity type and analytical objective.

Figure 2: Sample Preparation & Analysis Workflow

Standardized workflow to ensure reproducibility and minimize carryover.

Caption: Step-by-step sample preparation workflow from raw material to data acquisition.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of the results, every analytical run must include a System Suitability Test (SST) injection.

Acceptance Criteria:

-

Retention Time (RT) Precision: %RSD

2.0% for 5 replicate injections. -

Tailing Factor (

): Must be -

Resolution (

): -

Signal-to-Noise (S/N):

10 for the Limit of Quantitation (LOQ).

References

-

PubChem. (2025).[1][2] 2-Chloro-4-(thiophen-2-yl)pyrimidine Compound Summary (Analog Reference). National Library of Medicine.[1] [Link][1]

-

McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link][1]

Sources

large-scale synthesis of 2-Chloro-4-(thiophen-2-yl)pyridine for drug discovery

Executive Summary

The heterobiaryl scaffold 2-Chloro-4-(thiophen-2-yl)pyridine is a critical intermediate in the synthesis of type I and II kinase inhibitors. The presence of the C2-chlorine atom provides a versatile handle for subsequent nucleophilic aromatic substitution (

This guide outlines a robust, scalable protocol for synthesizing this intermediate on a multigram to kilogram scale. Unlike academic preparations that rely on chromatography, this process emphasizes regiochemical fidelity and purification by crystallization , essential attributes for GLP/GMP compliance.

Strategic Route Analysis

The Regioselectivity Challenge

The primary challenge in synthesizing this compound lies in controlling the site of cross-coupling.

-

Route A: 2,4-Dichloropyridine + Thiophen-2-ylboronic acid.

-

Mechanism:[1][2][3][4][5][6] Oxidative addition can occur at C2 or C4. While C4 is generally more electron-deficient (favoring

), Palladium-catalyzed oxidative addition is sensitive to steric hindrance and bond dissociation energy. -

Risk:[1][7] This route often produces a mixture of C4-product (desired), C2-product (undesired), and bis-coupled side products. Separation of these regioisomers requires silica gel chromatography, which is cost-prohibitive at scale.

-

-

Route B: 4-Bromo-2-chloropyridine + Thiophen-2-ylboronic acid (Recommended).

-

Mechanism:[1][2][3][4][5][8] The C–Br bond is significantly weaker and more reactive toward Pd(0) oxidative addition than the C–Cl bond.

-

Advantage:[1][4][5][8][9][10] This "chemoselective" approach guarantees exclusive coupling at the C4 position, leaving the C2-chlorine intact. This eliminates the need for difficult regioisomer separation.

-

Reaction Scheme

The selected route utilizes a Suzuki-Miyaura cross-coupling catalyzed by Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, making it ideal for large-scale batch processing.

Figure 1: Chemoselective Suzuki-Miyaura coupling strategy utilizing bond-strength differentiation (C-Br vs C-Cl).

Detailed Experimental Protocol

Scale: 100 g Input (Scalable to kg) Target Yield: >85% Purity: >98% (HPLC)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[6] | Mass/Vol | Role |

| 4-Bromo-2-chloropyridine | 192.44 | 1.00 | 100.0 g | Limiting Reagent |

| Thiophen-2-ylboronic acid | 127.96 | 1.10 | 73.1 g | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 8.5 g | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.00 | 110.1 g | Base |

| 1,4-Dioxane | - | - | 1000 mL | Solvent |

| Water (Deionized) | - | - | 250 mL | Co-solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Reactor Charging: To a 3-neck round-bottom flask (or jacketed reactor) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 1,4-Dioxane (1000 mL) and Water (250 mL).

-

Degassing (Critical): Sparge the solvent mixture with Nitrogen (

) or Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst deactivation and homocoupling byproducts. -

Reagent Addition: Under a positive flow of

, add 4-Bromo-2-chloropyridine (100.0 g), Thiophen-2-ylboronic acid (73.1 g), and Sodium Carbonate (110.1 g). -

Catalyst Addition: Add Pd(dppf)Cl₂ (8.5 g) last. The solution should turn orange/red.

-

Reaction: Heat the mixture to 90°C (internal temperature). Agitate at 400 rpm. Maintain for 12–16 hours.

Phase 2: Workup & Scavenging

-

IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Check HPLC. Target: <1% remaining bromide.

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Filtration: Filter the mixture through a pad of Celite to remove insoluble palladium black and inorganic salts. Rinse the pad with Ethyl Acetate (500 mL).

-

Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer once with Ethyl Acetate (300 mL).

-

Scavenging: Combine organic layers. Add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 2 hours at 40°C to reduce residual Pd content to <20 ppm. Filter off the scavenger.

Phase 3: Crystallization (Purification)

-

Concentration: Concentrate the organic phase under reduced pressure (45°C, 100 mbar) to a thick oil or solid residue.

-

Solvent Switch: Add Isopropanol (IPA) (300 mL) and heat to reflux (82°C) until fully dissolved.

-

Precipitation: Slowly cool to 20°C over 2 hours. If necessary, seed with authentic product crystals at 50°C.

-

Isolation: Cool further to 0–5°C and hold for 1 hour. Filter the resulting solids.

-

Drying: Wash the cake with cold IPA (50 mL). Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Figure 2: End-to-end process flow for the synthesis and purification of this compound.

Analytical Controls & Specifications

To ensure the material is suitable for downstream biological assays or further synthesis, the following specifications must be met.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (thiophene absorption) and 280 nm.

Key Impurities

| Impurity | Origin | Control Strategy |

| Homocoupling (Thiophene dimer) | Oxidative coupling of boronic acid | Strict inert atmosphere ( |

| Protodeboronation (Thiophene) | Hydrolysis of boronic acid | Avoid excessive heating times; ensure base concentration is not too high. |

| Regioisomer (C2-coupling) | Incorrect starting material | Eliminated by using 4-Bromo-2-chloropyridine instead of 2,4-dichloropyridine. |

Safety & Handling

-

Palladium Sensitization: Palladium compounds are potential sensitizers. All weighing should be done in a fume hood. Use specific waste containers for heavy metals.

-

Boronic Acids: Thiophen-2-ylboronic acid is generally low toxicity but should be treated as an irritant.

-

Exotherm: The Suzuki coupling is exothermic. On a kg-scale, add the catalyst as a slurry or dose the base slowly to control heat release.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Lutz, M. R., et al. (2014). Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines and Pyridines. Journal of Organic Chemistry. (General methodology for regiocontrol in heterocycles).

-

Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[7] Chemical Science, 7, 6407-6433. Link

-

Organic Chemistry Portal. Suzuki Coupling. Link

Sources

- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to Building a Chemical Library Based on the 2-Chloro-4-(thiophen-2-yl)pyridine Scaffold

Introduction: The Strategic Value of the 2-Chloro-4-(thiophen-2-yl)pyridine Scaffold in Drug Discovery

The confluence of pyridine and thiophene rings within a single molecular framework creates a privileged scaffold of significant interest in medicinal chemistry. The pyridine ring, an isostere of benzene, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another key pharmacophore known to impart a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The this compound scaffold, therefore, represents a versatile and strategically valuable starting point for the construction of diverse chemical libraries. The chlorine atom at the 2-position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical functionalities. This allows for the systematic exploration of the chemical space around this core structure, facilitating the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis of the this compound scaffold and detailed protocols for its diversification through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, culminating in the generation of a focused chemical library.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. The general strategy involves the coupling of a dihalopyridine with a thiophene boronic acid derivative.

Protocol: Synthesis of this compound

This protocol outlines the synthesis of the target scaffold from 2,4-dichloropyridine and thiophene-2-boronic acid.

Materials:

-

2,4-Dichloropyridine

-

Thiophene-2-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 2,4-dichloropyridine (1.0 eq), thiophene-2-boronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(dppf)Cl₂ (0.03 eq).

-

To the flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 75-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diversification of the this compound Scaffold: Library Synthesis

The 2-chloro substituent on the pyridine ring is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to generate a library of novel compounds.

Workflow for Chemical Library Generation

Caption: Overall workflow for the generation of a chemical library from the this compound scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine scaffold and various aryl or heteroaryl boronic acids.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Aryl/Heteroaryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, pyrimidine-5-boronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and potassium phosphate (2.0 eq).

-

Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

-

Evacuate and backfill the vial with an inert gas.

-

Add degassed toluene and water (10:1 v/v).

-

Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography or preparative HPLC.

| Component | Role | Typical Loading |

| This compound | Electrophile | 1.0 eq |

| Aryl/Heteroaryl boronic acid | Nucleophile | 1.2 - 1.5 eq |

| Pd(OAc)₂ / SPhos | Catalyst System | 1-5 mol% |

| K₃PO₄ | Base | 2.0 - 3.0 eq |

| Toluene/Water | Solvent | 10:1 v/v |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 2-amino-4-(thiophen-2-yl)pyridine derivatives by coupling the scaffold with a variety of primary and secondary amines.[2][3]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, benzylamine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).

-

Add anhydrous toluene and stir for 10 minutes at room temperature under an inert atmosphere.

-

In a separate flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.

-

Add sodium tert-butoxide (1.4 eq) to the amine/scaffold mixture.

-

Transfer the catalyst solution to the reaction mixture via cannula.

-

Heat the reaction to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

| Component | Role | Typical Loading |

| This compound | Electrophile | 1.0 eq |

| Amine | Nucleophile | 1.1 - 1.5 eq |

| Pd₂(dba)₃ / Xantphos | Catalyst System | 1-3 mol% Pd |

| NaOtBu | Base | 1.4 - 2.0 eq |

| Toluene | Solvent | Anhydrous |

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling provides a route to 2-alkynyl-4-(thiophen-2-yl)pyridine derivatives through the reaction of the scaffold with terminal alkynes.

Catalytic Cycle of Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

To a Schlenk tube, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

-

Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF and triethylamine (2.0 eq).

-

Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography.

| Component | Role | Typical Loading |

| This compound | Electrophile | 1.0 eq |

| Terminal Alkyne | Nucleophile | 1.1 - 1.5 eq |

| Pd(PPh₃)₂Cl₂ | Catalyst | 1-3 mol% |

| CuI | Co-catalyst | 2-5 mol% |

| Triethylamine | Base/Solvent | 2.0 - 3.0 eq |

| DMF | Solvent | Anhydrous |

Purification and Analysis of the Chemical Library

The purification of the synthesized library is crucial to ensure the quality of the compounds for subsequent biological screening.

Purification:

-

Flash Column Chromatography: The primary method for purification of individual compounds. A variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) may be employed depending on the polarity of the synthesized derivatives.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For compounds that are difficult to separate by column chromatography, reverse-phase prep-HPLC is a powerful alternative.

Analysis and Characterization:

Each compound in the library should be characterized to confirm its identity and purity.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The disappearance of the proton signal corresponding to the C-H at the 2-position of the pyridine ring and the appearance of new signals corresponding to the coupled fragment are indicative of a successful reaction.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized compounds and assesses their purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries. The protocols detailed in this guide for its synthesis and subsequent diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a robust and efficient workflow for medicinal chemists and drug discovery scientists. The resulting library of novel 4-(thiophen-2-yl)pyridine derivatives holds significant potential for the discovery of new therapeutic agents.

References

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-817.

- Shafiee, A., & Ghasemian, A. (2018). Thiophene and its derivatives in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 3-4.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.

- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643.

- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.

- Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757.

- Gauthier, D. R., et al. (2012).

- Chen, C., et al. (2022). Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones. Journal of Fluorescence, 32(4), 1461-1471.

- Li, W., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 6, 28318.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)

Sources

fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives

Application Note: Characterization and Validation of N-(thiophen-2-yl) Nicotinamide Derivatives as Next-Generation SDHI Fungicides

Executive Summary

The emergence of resistance to commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., boscalid, fluxapyroxad) necessitates the development of novel pharmacophores.[1] This guide details the validation protocols for N-(thiophen-2-yl) nicotinamide derivatives , a promising scaffold that combines the nicotinamide core with a lipophilic thiophene bioisostere. These protocols provide a self-validating workflow to confirm fungicidal potency, determine enzymatic inhibition kinetics (Complex II), and validate binding modes in silico.

Mechanism of Action (MoA)

Target: Mitochondrial Complex II (Succinate Dehydrogenase, SDH).[2][3] Function: These derivatives act by competitively binding to the ubiquinone-binding pocket (Q-site) of the SDH complex. Physiological Consequence: Blockage of electron transport from succinate to ubiquinone disrupts the tricarboxylic acid (TCA) cycle and halts ATP production, leading to fungal cell death.

Pathway Visualization: Mitochondrial Respiration Blockade

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The derivative competitively binds to the SDH Q-site, severing the electron link to Ubiquinone.

Protocol 1: In Vitro Mycelial Growth Inhibition

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against target phytopathogens (e.g., Botrytis cinerea, Rhizoctonia solani). Method: Poisoned Food Technique.

Materials

-

Medium: Potato Dextrose Agar (PDA).

-

Solvent: Acetone or DMSO (Final concentration < 0.5% v/v to avoid solvent toxicity).

-

Test Compounds: N-(thiophen-2-yl) nicotinamide derivatives (dissolved to 10 mg/mL stock).

-

Control: Commercial SDHI (e.g., Boscalid) and Solvent-only control.

Step-by-Step Methodology

-

Media Preparation: Autoclave PDA at 121°C for 20 min. Cool to 50°C.

-

Compound Integration: Add the test compound stock to the liquid agar to achieve a concentration gradient (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Mix thoroughly to ensure homogeneity.

-

Plating: Pour 15 mL of "poisoned" agar into 90mm sterile Petri dishes. Allow to solidify.

-

Inoculation: Using a sterile 5mm cork borer, excise mycelial plugs from the margin of a 3-day-old actively growing fungal colony. Place the plug (mycelium side down) in the center of the poisoned plate.

-

Incubation: Incubate at 25°C ± 1°C in the dark for 72–96 hours (species dependent).

-

Measurement: Measure the colony diameter (cross-method: average of two perpendicular diameters) once the solvent control reaches 3/4 of the plate width.

Data Analysis

Calculate the Percentage of Inhibition (

Protocol 2: SDH Enzymatic Inhibition Assay (DCPIP Method)

Objective: Validate that the fungicidal activity is specifically due to Complex II inhibition, not general toxicity. Principle: SDH catalyzes the oxidation of succinate to fumarate.[4][12] This reaction is coupled to the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) via Phenazine Methosulfate (PMS).

-

DCPIP (Oxidized): Blue (Absorbance at 600nm).

-

DCPIP (Reduced): Colorless.

-

Inhibition: If the compound works, the solution remains blue.

Workflow Visualization

Figure 2: SDH Enzymatic Assay Workflow. DCPIP reduction rate is inversely proportional to inhibitor potency.

Reagents

-

Assay Buffer: 50 mM Phosphate buffer (pH 7.4).

-

Substrate: 20 mM Sodium Succinate.

-

Electron Coupler: 1 mM PMS (Phenazine Methosulfate).

-

Indicator: 0.1 mM DCPIP.

-

Inhibitor: Test compounds (dissolved in DMSO).

Procedure

-

Mitochondrial Extraction: Grind 1g of fresh mycelia in ice-cold extraction buffer. Centrifuge at 500g (remove debris), then 10,000g (pellet mitochondria). Resuspend pellet in assay buffer.

-

Baseline Setup: In a quartz cuvette or 96-well plate, mix Buffer, Succinate, PMS, and DCPIP.

-

Inhibitor Addition: Add the test compound (various concentrations).

-

Initiation: Add 50 µL of mitochondrial suspension to start the reaction.

-

Monitoring: Immediately monitor the decrease in absorbance at 600 nm for 5–10 minutes.

-

Calculation: Plot the slope (

) against inhibitor concentration to determine IC50.

Protocol 3: Molecular Docking (In Silico Validation)

Objective: Predict the binding orientation and affinity energy. Software: AutoDock Vina, Schrödinger Glide, or Gold.

-

Protein Prep: Retrieve the crystal structure of SDH (e.g., E. coli PDB: 1NEK or fungal homology model based on PDB: 3AEB). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Construct the N-(thiophen-2-yl) nicotinamide derivative structure. Minimize energy using MM2 force field.

-

Grid Generation: Define the active site box around the ubiquinone-binding site (Trp164, Tyr58 residues are critical).

-

Docking: Run the simulation.

-

Analysis: Look for:

-

H-Bonds: Specifically between the nicotinamide amide oxygen and Tyrosine/Tryptophan residues.

-

Pi-Pi Stacking: Interaction between the thiophene ring and hydrophobic pockets.

-

Data Presentation & Analysis

The following table summarizes expected results for a high-potency derivative (Compound 4f) compared to a commercial standard.

Table 1: Comparative Fungicidal Activity and Enzyme Inhibition

| Compound | Structure Class | Target Fungus | EC50 (Mycelial Growth) | IC50 (SDH Enzyme) |

| Compound 4f | N-(thiophen-2-yl) nicotinamide | P. cubensis | 1.96 mg/L | 0.35 µM |

| Boscalid | Pyridine carboxamide | P. cubensis | 4.50 mg/L | 0.42 µM |

| Control | Solvent (DMSO) | P. cubensis | N/A (0% Inh) | N/A |

Note: Data derived from comparative analysis of thiophene-nicotinamide hybrids (Zhang et al., 2022).

References

-

Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8650. Link

-

Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

-

Solarbio Life Sciences. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit Protocol. Solarbio. Link

-

Yan, X., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.[7][11][13] Journal of Agricultural and Food Chemistry, 62(20), 4566–4573. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ndsu.edu [ndsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]